MI-773

Catalog No.
S548242
CAS No.
M.F
C29H34Cl2FN3O3
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MI-773

Product Name

MI-773

IUPAC Name

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1

InChI Key

IDKAKZRYYDCJDU-YJRDPZTCSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

solubility

Soluble in DMSO, not in water

Synonyms

MI773; MI-773; MI 773

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

The exact mass of the compound (2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide is 561.19613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MI-773, also known as SAR405838, is a highly potent, orally bioavailable spirooxindole-based small molecule inhibitor of the MDM2-p53 protein-protein interaction. From a procurement perspective, MI-773 represents a premium benchmark material for oncology research and pharmacokinetic modeling, distinguished by its sub-nanomolar binding affinity (Ki = 0.88 nM) and excellent systemic exposure (oral bioavailability of 67% in mice) [1]. Unlike first-generation imidazoline-based inhibitors, MI-773 mimics three key p53 amino acid residues while capturing additional interactions in the p53-binding pocket and inducing the refolding of the MDM2 N-terminal region . This unique structural engagement translates into superior in vivo stability and formulation compatibility using standard co-solvents, making it an optimal selection for laboratories requiring reproducible, high-efficacy p53 activation in wild-type TP53 models without the confounding variables of rapid clearance or poor solubility.

Substituting MI-773 with older, generic benchmark MDM2 inhibitors like Nutlin-3a or first-generation spirooxindoles (e.g., MI-43 or MI-219) frequently compromises experimental reproducibility and translational relevance [1]. Older inhibitors typically suffer from lower binding affinities (often in the 10–100 nM range) and poor in vivo pharmacokinetic profiles, necessitating high-dose or continuous infusion regimens that introduce off-target solvent toxicity and increase the risk of acquired chemo-resistance[2]. Furthermore, unoptimized analogs often present severe formulation bottlenecks, forming unstable suspensions rather than clear solutions, which leads to erratic oral absorption in animal models. MI-773’s optimized spirooxindole scaffold overcomes these limitations by delivering sub-nanomolar target engagement and slow systemic clearance, ensuring that procurement decisions yield reliable, dose-dependent in vivo efficacy without the hidden costs of assay failure or complex formulation workarounds.

Sub-Nanomolar Target Engagement and Binding Affinity

MI-773 demonstrates exceptional binding affinity to MDM2, significantly outperforming standard clinical and laboratory benchmarks. In competitive binding assays, MI-773 achieves a Ki of 0.88 nM, whereas the widely used Nutlin-3a typically exhibits an IC50 of ~90 nM (or Ki ~42.6 nM depending on the assay), and the clinical-stage RG7112 shows a KD of 11 nM [REFS-1, REFS-2]. This 10- to 100-fold improvement in target engagement allows researchers to utilize much lower concentrations in cellular assays, thereby minimizing off-target effects and reducing the required volume of DMSO or other excipients.

Evidence DimensionMDM2 Binding Affinity (Ki / KD)
Target Compound DataKi = 0.88 nM
Comparator Or BaselineNutlin-3a (IC50 ~90 nM) and RG7112 (KD = 11 nM)
Quantified Difference10- to 100-fold higher binding affinity for MI-773
ConditionsCell-free fluorescence-polarization (FP) or HTRF binding assays

Procuring a higher-affinity inhibitor reduces the required dosing concentrations in vitro, preventing solvent-induced cytotoxicity and improving the signal-to-noise ratio in target validation studies.

Optimized Pharmacokinetics and Oral Bioavailability

A major limitation of early MDM2 inhibitors is their rapid systemic clearance and poor oral absorption. MI-773 was specifically optimized to overcome this, achieving an oral bioavailability (F) of 67% in mice and 48% in rats. In contrast, first-generation spirooxindoles like MI-43 lacked the desirable pharmacokinetic profile for in vivo evaluation, and other early analogs exhibited high intrinsic clearance [1]. The optimized systemic exposure of MI-773 ensures that therapeutic plasma concentrations are maintained without the need for complex, continuous dosing regimens.

Evidence DimensionOral Bioavailability (F%)
Target Compound Data67% in mice, 48% in rats
Comparator Or BaselineFirst-generation spirooxindoles (e.g., MI-43) with negligible oral bioavailability
Quantified DifferenceSufficient systemic exposure to achieve complete tumor regression with a single oral dose
ConditionsIn vivo pharmacokinetic profiling (10 mg/kg p.o.)

High oral bioavailability is critical for researchers transitioning from in vitro screening to in vivo xenograft models, ensuring reliable systemic exposure and reducing animal handling stress.

Formulation Compatibility and Processability

Hydrophobic small molecules often present significant formulation challenges, leading to inconsistent dosing. MI-773 demonstrates excellent processability, readily forming clear solutions at concentrations ≥ 2.5 mg/mL in standard preclinical vehicles such as 10% DMSO / 40% PEG300 / 5% Tween80 / 45% Saline, or in 20% SBE-β-CD . This is a distinct advantage over unoptimized hydrophobic analogs (such as early RO-5963 precursors) that require complex nanoparticle encapsulation or form unstable suspensions that compromise dose accuracy.

Evidence DimensionIn Vivo Formulation Solubility
Target Compound Data≥ 2.5 mg/mL clear solution in standard co-solvent vehicles
Comparator Or BaselineUnoptimized hydrophobic MDM2 analogs which form unstable suspensions
Quantified DifferenceAchieves stable, clear solution at therapeutically relevant concentrations without requiring advanced formulation technologies
ConditionsStandard laboratory formulation protocols for oral gavage at room temperature

Compatible solubility in standard, well-tolerated co-solvents reduces formulation bottlenecks and ensures consistent dosing and absorption in preclinical animal models.

In Vivo Efficacy and Tumor Regression Capabilities

The ultimate differentiator for MI-773 is its translation into robust in vivo efficacy. In SJSA-1 osteosarcoma and RS4;11 acute leukemia xenograft models, a single oral dose or standard daily dosing (50-200 mg/kg) of MI-773 achieves complete and durable tumor regression [1]. In contrast, older benchmarks like Nutlin-3a often require continuous dosing to maintain tumor stasis and are highly prone to acquired chemo-resistance in similar models. MI-773's ability to induce apoptosis in a wild-type p53-dependent manner with high efficiency makes it a superior choice for late-stage preclinical validation.

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataComplete and durable tumor regression with a single oral dose
Comparator Or BaselineNutlin-3a, which typically achieves only tumor stasis or requires continuous high-dose regimens
Quantified DifferenceSuperior tumor regression durability due to optimized PK/PD profile and higher target affinity
ConditionsSJSA-1 osteosarcoma or RS4;11 acute leukemia mouse xenograft models

Procuring a compound with proven, durable in vivo efficacy prevents the costly failure of late-stage animal studies caused by inadequate target engagement or rapid drug clearance.

Preclinical Oncology Xenograft Modeling

Where this compound is the right choice: MI-773 is the optimal selection for oral administration in mouse models of wild-type p53 cancers (e.g., SJSA-1, RS4;11). Its high oral bioavailability (67%) and clear formulation pathways using standard PEG/Tween or cyclodextrin vehicles ensure reliable systemic exposure, making it vastly superior to older analogs that suffer from erratic absorption or require complex continuous infusion setups[1].

MDM2-p53 Pathway High-Throughput Screening

Where this compound is the right choice: In biochemical and cellular assays requiring a high-affinity positive control, MI-773 serves as a premium benchmark. With a Ki of 0.88 nM, it provides a much cleaner signal-to-noise ratio in fluorescence polarization and HTRF assays compared to Nutlin-3a, allowing for lower dosing and the elimination of solvent-induced artifacts .

Pharmacokinetic and ADME Benchmarking

Where this compound is the right choice: MI-773 is highly valuable for pharmacology departments optimizing spirooxindole scaffolds or evaluating the systemic clearance of novel MDM2 antagonists. Its well-documented clearance rates, plasma protein binding, and high systemic exposure make it an ideal reference standard for comparative ADME studies [1].

Acquired Resistance and Combination Therapy Studies

Where this compound is the right choice: Because older imidazoline-based inhibitors (like Nutlins) frequently induce acquired resistance, MI-773 is procured to model and overcome these resistance mechanisms. Its distinct binding mode, which induces the refolding of the MDM2 N-terminal region, provides a differentiated pharmacological profile essential for developing next-generation combination therapies .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

561.1961255 g/mol

Monoisotopic Mass

561.1961255 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Andrews A, Warner K, Rodriguez-Ramirez C, Pearson AT, Nör F, Zhang Z, Kerk S,
2: Wong JH, Alfatah M, Sin MF, Sim HM, Verma CS, Lane DP, Arumugam P. A yeast
3: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS,
4: Nör F, Warner KA, Zhang Z, Acasigua GA, Pearson AT, Kerk SA, Helman JI,
5: Warner KA, Nör F, Acasigua GA, Martins MD, Zhang Z, McLean SA, Spector ME,

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